7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6/c18-17(19,20)11-6-8-12(9-7-11)22-15-14-10-21-26(16(14)24-25-23-15)13-4-2-1-3-5-13/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKHZEVSVAIALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various enzymes involved in drug metabolism, such as cytochrome p450 enzymes.
Mode of Action
Compounds with similar structures have been found to exhibit various pharmacological activities, including anti-inflammatory and antitumor effects.
Biochemical Pathways
It is known that trifluoromethyl group-containing drugs can affect numerous pharmacological activities. For instance, Fluoxetine, a drug containing a trifluoromethyl group, acts as a selective serotonin reuptake inhibitor.
Biologische Aktivität
7-Phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazolo-triazine core structure that is modified with phenyl and trifluoromethyl substituents. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms such as:
- Apoptosis Induction : Compounds in the pyrazolo-triazine class have been shown to induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
- Antimicrobial Activity : The presence of specific functional groups can enhance antibacterial properties against Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study focusing on structurally related pyrazolo compounds demonstrated significant anticancer effects. The compounds induced apoptosis in colorectal cancer cell lines (DLD-1 and HT-29) via mitochondrial membrane potential loss and caspase activation. In particular, a derivative showed IC50 values of 0.39 µM in DLD-1 cells and 0.15 µM in HT-29 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
In another investigation, a related compound with a nitro group exhibited antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 128 µg/mL respectively. This suggests that similar structural modifications may confer antimicrobial properties to this compound .
Case Study 1: Anticancer Efficacy
In a controlled study investigating the effects of novel pyrazolo-triazine derivatives on colon cancer cell lines, it was found that treatment led to significant apoptosis rates. The activation of caspase-8 was notably higher in treated cells compared to controls, suggesting that the compound effectively triggers apoptotic pathways independent of p53 status .
Case Study 2: Antimicrobial Potential
A series of experiments were conducted to evaluate the antibacterial properties of various pyrazole derivatives. Among these, one compound demonstrated superior activity against Bacillus cereus, outperforming standard antibiotics like streptomycin. The findings highlighted the importance of functional groups in enhancing antibacterial efficacy .
Data Table: Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | DLD-1 | 0.39 µM | Apoptosis via caspase activation |
| Anticancer | HT-29 | 0.15 µM | Apoptosis via mitochondrial pathway |
| Antimicrobial | Bacillus cereus | 32 µg/mL | Inhibition of bacterial growth |
| Antimicrobial | Micrococcus luteus | 128 µg/mL | Inhibition of bacterial growth |
Q & A
Q. What are the optimal synthetic routes for 7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine?
The synthesis involves multi-step reactions with careful optimization of conditions. Key steps include:
- Coupling reactions : Use polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility and reactivity .
- Catalyst selection : Transition-metal catalysts (e.g., Pd-based) or acid/base catalysts may improve yields in heterocycle formation .
- Temperature control : Reactions often require reflux conditions (60–120°C) to drive cyclization or substitution steps .
- Purification : Column chromatography (gradient elution with EtOAC/light petroleum) or recrystallization (ethanol/acetonitrile) ensures high purity .
Q. How can structural characterization of this compound be methodologically validated?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions and confirm regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for fluorine/chlorine atoms .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for biological activity .
Q. What solvent systems are suitable for solubility and stability testing?
- Polar solvents : DMSO or DMF are preferred for in vitro assays due to high solubility, but stability must be monitored via HPLC to detect degradation .
- Aqueous buffers : Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for pharmacokinetic studies .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl groups) influence target selectivity in kinase inhibition assays?
- Trifluoromethyl effects : The -CF group enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets. Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis studies .
- SAR insights : Replace the 4-(trifluoromethyl)phenyl group with electron-withdrawing substituents (e.g., -NO) to assess potency shifts in enzyme inhibition (IC values) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
Q. What methodologies validate the compound’s mechanism of action in inflammatory pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
